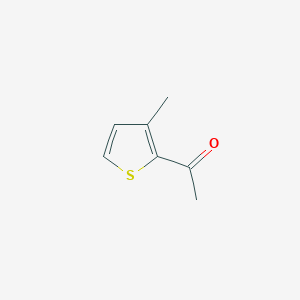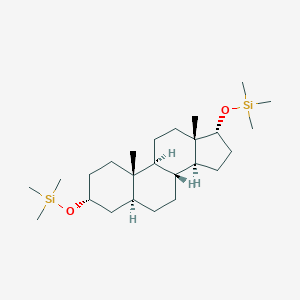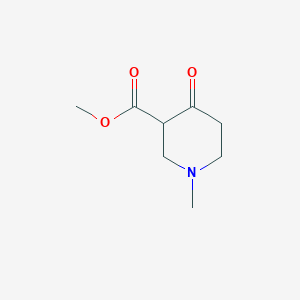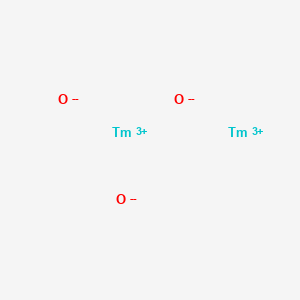
Thulium oxide (Tm2O3)
説明
Thulium oxide (Tm2O3) is a rare-earth oxide compound that has been studied for its potential applications in various scientific fields. It is a white, crystalline solid and is highly soluble in water, making it an ideal material for many research applications. Thulium oxide has a variety of unique properties, including a high melting point and good thermal conductivity, that make it suitable for a range of research purposes.
科学的研究の応用
Electro-catalytic and Bioelectronic Applications : Nanostructured thulium oxide has been used for the electro-oxidation of ascorbic acid, indicating its potential in electrochemistry and bioelectronics (Singh et al., 2013). Additionally, a biosensor interface based on nanostructured Tm2O3 showed improved sensing characteristics, demonstrating its utility in the field of electrochemical sensors and bioelectronic devices (Singh et al., 2014).
Pulsed Fiber Laser Generation : Thulium oxide film has been utilized as a passive saturable absorber for stable pulse generation in the 1.55-µm region, confirming its use in laser technology (Adzimnuddin et al., 2020).
Electronic Device Applications : Research on thin thulium oxide and thulium titanium oxide as gate dielectrics in electronic devices indicates their potential in enhancing device performance (Pan & Yen, 2010). Interface engineering using thulium oxide on germanium also highlights its application in semiconductor technology (Mitrovic et al., 2013).
Radiation Shielding : The addition of Tm2O3 to glass systems has been shown to enhance radiation-shielding properties, making it a potential material for radiation protection applications (Alqahtani et al., 2021).
Solar Cell Technology : Thulium-doped TiO2 nanoparticles have been used as photoelectrodes in dye-sensitized solar cells, improving the open-circuit voltage, thus showing potential for enhancing solar cell efficiency (Aguilar et al., 2015).
Optoelectronic Devices : Thulium and cerium co-doped tantalum-oxide films have been investigated for their photoluminescence properties, suggesting their application in light-emitting devices and high-efficiency silicon solar cells (Miura et al., 2015).
Safety and Hazards
Thulium oxide should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Thulium oxide nanoparticles have shown promise for NIR-stimulated ROS generation . This property could be useful in many fields, including photocatalysis, pollution treatment, and fine chemical synthesis . In addition, these nanoparticles have demonstrated impressive tumor inhibition in photodynamic therapy (PDT) when exposed to either a broadband halogen lamp or an 808 nm laser .
作用機序
Target of Action
Thulium Oxide (Tm2O3) is a pale green solid compound . It doesn’t have a specific biological target due to its inorganic nature. It’s used in various technological applications due to its unique physical and chemical properties .
Mode of Action
Thulium Oxide doesn’t interact with biological targets in the way organic compounds or drugs do. Instead, its mode of action is primarily physical, based on its unique properties such as high melting point, density, and slight solubility in acids .
Biochemical Pathways
As an inorganic compound, Thulium Oxide doesn’t participate in biochemical pathways like organic compounds or enzymes do. Its use is mainly in the field of materials science and technology .
Pharmacokinetics
Like other lanthanides, it’s likely poorly absorbed and slowly excreted .
Result of Action
Thulium Oxide doesn’t have a direct effect on molecular or cellular functions. Its primary effects are observed in its applications in technology, such as in the production of laser materials, X-ray phosphors, and magnetic bubble materials .
Action Environment
The action of Thulium Oxide is influenced by environmental factors. For instance, it can absorb water and carbon dioxide from the atmosphere . Its stability under extreme temperatures makes it suitable for high-temperature applications .
特性
IUPAC Name |
oxygen(2-);thulium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKATJAYWZUJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894774 | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12036-44-1 | |
| Record name | Thulium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THULIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ5EE05EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



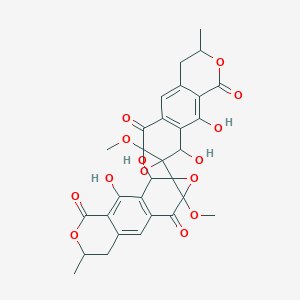

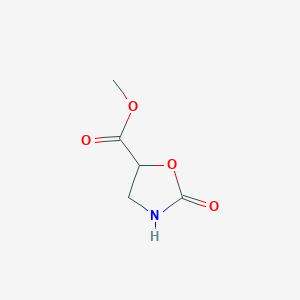


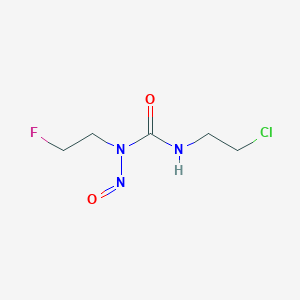
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)


